2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-N-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-12-10-22(11-13(2)27-12)29(25,26)15-6-4-14(5-7-15)17(23)21-19-16(8-9-28-19)18(24)20-3/h4-9,12-13H,10-11H2,1-3H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZUDYGZEAEGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its molecular characteristics, biological effects, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C22H27N3O5S2
- Molecular Weight : 477.6 g/mol
- CAS Number : 868965-60-0
Antioxidant Activity
Recent studies indicate that related compounds in the sulfonamide class exhibit significant antioxidant properties. For instance, certain analogs have shown the ability to scavenge free radicals effectively, which is critical in preventing oxidative stress-related cellular damage .
Enzyme Inhibition
The compound has been explored for its potential to inhibit specific enzymes, particularly tyrosinase. Tyrosinase is a key enzyme in melanin production, and its inhibition is beneficial in treating hyperpigmentation disorders. Analogs of similar structures have demonstrated potent inhibition of both mushroom and mammalian tyrosinase activity, suggesting that this compound might possess similar properties .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies on related compounds indicate that they do not exhibit significant cytotoxicity at lower concentrations (≤20 µM) over 48 to 72 hours . This suggests a favorable safety margin for further biological exploration.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : The sulfonamide group may facilitate binding to enzyme active sites, inhibiting their function.
- Radical Scavenging : The structure allows for interaction with reactive oxygen species (ROS), reducing oxidative stress.
Case Studies and Research Findings
Comparison with Similar Compounds
Sulfonyl Group Variations
- Target vs. Compounds: The target’s morpholino sulfonyl group likely enhances solubility compared to ’s aryl sulfonyl derivatives. Aryl sulfonyl groups (e.g., 4-chlorophenyl in [7–9]) are more lipophilic, which may limit bioavailability .
- Target vs.
Heterocyclic Core Differences
- Thiophene (Target) vs. Triazole (): Thiophene’s aromaticity and planarity may improve membrane permeability compared to the non-aromatic triazole core. However, triazoles offer additional hydrogen-bonding sites, which could enhance target affinity .
Morpholine vs. Other Substituents
Spectral and Physicochemical Comparisons
Table 2: Spectral Data Comparison
- The absence of C=S vibrations (~1243–1258 cm⁻¹) in the target confirms structural divergence from ’s hydrazinecarbothioamides .
Q & A
Q. What are the recommended synthetic strategies for preparing 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Thiophene Formation : Construct the thiophene-carboxamide core via cyclization reactions, using reagents like substituted acetonitriles or thioureas under basic conditions (e.g., K₂CO₃ in DMF) .
Sulfonylation : Introduce the sulfonyl group to the benzamido moiety using 2,6-dimethylmorpholine sulfonyl chloride. This step often employs coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane .
Amidation : Attach the N-methyl group to the thiophene-carboxamide via nucleophilic substitution, using methylamine in the presence of a catalyst (e.g., triethylamine) .
Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography or recrystallization .
Q. How can researchers optimize the purification of intermediates during synthesis?
Methodological Answer:
- Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) for polar intermediates. For non-polar derivatives, reverse-phase HPLC with acetonitrile/water is effective .
- Recrystallization : Select solvents like methanol or ethanol based on solubility profiles (e.g., high solubility at boiling point, low at room temperature). For example, reports successful recrystallization of thiophene derivatives from methanol, yielding >95% purity .
- Characterization : Confirm purity via melting point analysis, NMR (¹H/¹³C), and LC-MS to validate molecular weights .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Methodological Answer:
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC (Minimum Inhibitory Concentration) values .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include dose-response curves (1–100 µM) and compare to controls like cisplatin .
- Enzyme Inhibition : Test inhibitory effects on target enzymes (e.g., carbonic anhydrase or kinases) using fluorometric or spectrophotometric assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
Methodological Answer:
- Substituent Variation : Systematically modify the 2,6-dimethylmorpholino group (e.g., replacing methyl with ethyl or cyclopropyl) to evaluate steric/electronic effects on binding .
- Bioisosteric Replacement : Replace the sulfonyl group with phosphonate or carbonyl analogs to assess impact on solubility and target affinity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., ATP-binding pockets of kinases). Validate predictions with mutagenesis studies .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Reproducibility : Replicate assays across independent labs using standardized protocols (e.g., identical cell lines, passage numbers, and serum batches) .
- Off-Target Profiling : Screen against a panel of unrelated enzymes/receptors (e.g., CEREP panels) to identify non-specific interactions .
- Metabolic Stability : Use liver microsome assays (human/rat) to determine if conflicting results arise from differential compound metabolism .
Q. How can environmental fate and degradation pathways be studied for this compound?
Methodological Answer:
- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and analyze degradation products via LC-HRMS .
- Biodegradation Assays : Use OECD 301D tests with activated sludge to measure mineralization rates. Identify metabolites using GC-MS .
- Soil Sorption : Conduct batch experiments with varying soil types (e.g., loam, clay) to calculate Kd (distribution coefficient) values .
Q. What advanced analytical techniques validate the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (kon/koff) in real time .
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures of the compound bound to its target (e.g., enzyme active site) to identify critical hydrogen bonds/van der Waals interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate between enthalpic and entropic driving forces .
Q. How can researchers optimize solubility and bioavailability without compromising activity?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the carboxamide or sulfonamide moieties to enhance intestinal absorption .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve aqueous solubility while maintaining crystallinity .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance cellular uptake. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
